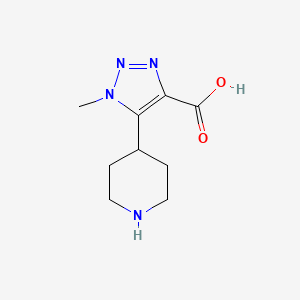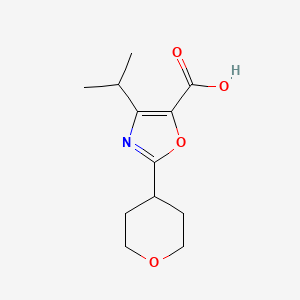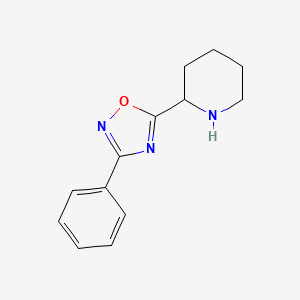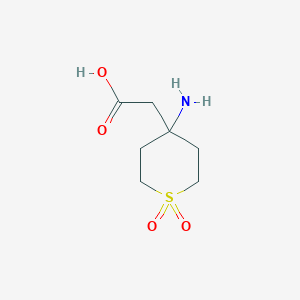
1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions to form the triazole ring. The piperidine ring can be introduced through various synthetic routes, including the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis, starting from readily available precursorsThe use of heterogeneous catalysts and green chemistry principles, such as solvent-free conditions or water as a solvent, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or piperidine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic reagents like amines or thiols can be employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydrotriazole derivatives .
Scientific Research Applications
1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving triazole and piperidine-containing molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects .
Comparison with Similar Compounds
1-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the piperidine ring, which may result in different biological activities and properties.
5-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the methyl group on the triazole ring, which can affect its chemical reactivity and biological interactions.
1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, which can influence its solubility and pharmacokinetic properties.
Uniqueness: 1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the piperidine and triazole rings, as well as the carboxylic acid group.
Properties
Molecular Formula |
C9H14N4O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-methyl-5-piperidin-4-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H14N4O2/c1-13-8(6-2-4-10-5-3-6)7(9(14)15)11-12-13/h6,10H,2-5H2,1H3,(H,14,15) |
InChI Key |
WSZFIUSQWCDBGV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)C(=O)O)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(Propan-2-yl)cyclohexyl]hydrazine](/img/structure/B15261224.png)
![3-Methyl-3-azaspiro[5.5]undecan-9-amine](/img/structure/B15261228.png)


![2-Ethyl-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15261253.png)

![3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B15261255.png)


![Octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one](/img/structure/B15261270.png)

![2-Bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B15261291.png)
